molecular formula C12H8ClNOS B12624749 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- CAS No. 918107-90-1

3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-

Cat. No.: B12624749
CAS No.: 918107-90-1
M. Wt: 249.72 g/mol
InChI Key: RQNISIYIEHFPOE-UHFFFAOYSA-N
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Description

This compound belongs to the isothiazolone family, characterized by a heterocyclic core with antimicrobial and biocidal properties. The 5-chloro substituent enhances stability and reactivity, while the (4-ethynylphenyl)methyl group introduces a unique structural feature. This substituent likely increases hydrophobicity and electronic effects, distinguishing it from common derivatives like 5-chloro-2-methyl-3(2H)-isothiazolone (CMIT) and 2-methyl-3(2H)-isothiazolone (MIT) .

Properties

CAS No.

918107-90-1

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

5-chloro-2-[(4-ethynylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H8ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h1,3-7H,8H2

InChI Key

RQNISIYIEHFPOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 4-ethynylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

  • A 5-chloro-isothiazolone core , known for electrophilic reactivity at the sulfur and carbonyl positions.

  • A 2-[(4-ethynylphenyl)methyl] substituent , introducing an alkyne group capable of click chemistry (e.g., azide-alkyne cycloaddition).

Key Functional Groups:

GroupReactivityReference Analog (CMIT)
Isothiazolone ringSusceptible to nucleophilic attack at C3 carbonyl; ring-opening under alkaline conditionsHydrolysis observed in CMIT (t<sub>1/2</sub> >60 days at pH 7)
Chlorine at C5Stabilizes ring structure; directs electrophilic substitutionCMIT shows resistance to photodegradation
Ethynylphenylmethyl groupParticipates in alkyne-specific reactions (e.g., Sonogashira coupling)No direct data; inferred from alkyne chemistry

Nucleophilic Ring-Opening

The isothiazolone ring may undergo hydrolysis or aminolysis:

  • Hydrolysis : In aqueous alkaline conditions, the ring opens to form a disulfide intermediate, as seen in CMIT .

    Isothiazolone+OHDisulfide intermediate+Cl\text{Isothiazolone} + \text{OH}^- \rightarrow \text{Disulfide intermediate} + \text{Cl}^-
  • Reactivity with Thiols : The electrophilic sulfur in the ring reacts with thiol-containing biomolecules, contributing to antimicrobial activity .

Alkyne-Specific Reactions

The ethynyl group enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Cross-Coupling : Sonogashira coupling with aryl halides to extend conjugation.

Electrophilic Substitution

The chlorine atom at C5 may undergo displacement under harsh conditions (e.g., Pd-catalyzed coupling), though steric hindrance from the ethynylphenylmethyl group could limit reactivity.

Table 1: Comparative Reactivity of CMIT and the Target Compound

Reaction TypeCMIT (5-Chloro-2-methyl-4-isothiazolin-3-one)3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-
HydrolysisStable at pH 7; hydrolyzes in strong base Likely slower due to steric effects of ethynyl group
Antimicrobial ActivityDisrupts microbial thiol metabolism Enhanced activity possible via alkyne-mediated targeting
PhotodegradationResistant to UV degradation Ethynyl group may increase photosensitivity

Stability Considerations:

  • Thermal Stability : CMIT decomposes above 100°C ; the ethynyl group may lower thermal stability.

  • Oxidative Stability : The alkyne moiety is prone to oxidation, necessitating inert storage conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C11H8ClNOSC_{11}H_{8}ClNOS. It features a chloro-isothiazolone structure that contributes to its biological activity. The presence of the ethynylphenyl group enhances its stability and reactivity, making it suitable for various applications.

Biocidal Applications

3(2H)-Isothiazolone derivatives are widely recognized for their biocidal properties. They are primarily used in:

  • Industrial Preservatives : Effective against a broad spectrum of bacteria and fungi, these compounds are incorporated into paints, coatings, and personal care products to prevent microbial growth. For instance, the mixture of methylisothiazolinone and 3(2H)-isothiazolone has shown effective minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Household Products : These compounds are utilized in household cleaners and disinfectants due to their ability to inhibit microbial proliferation. Their effectiveness is attributed to their low toxicity levels when used at appropriate concentrations .

Antiviral Properties

Recent studies have explored the antiviral potential of isothiazolone derivatives against various viruses. For example, compounds similar to 3(2H)-isothiazolone have demonstrated promising activity against the H5N1 avian influenza virus. In vitro assays showed significant antiviral effects, with effective concentration (EC50) values indicating potential for future therapeutic applications .

Pharmaceutical Applications

The unique chemical structure of 3(2H)-isothiazolone allows for modifications that can lead to new pharmaceutical agents. Research has indicated that derivatives can be synthesized to enhance biological activity against specific targets. For example:

  • Antimicrobial Agents : Modified isothiazolones have been investigated for their ability to act against resistant bacterial strains, providing a pathway for developing new antibiotics .
  • Anti-inflammatory Compounds : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Environmental Applications

Due to their biocidal properties, isothiazolones are also assessed for environmental safety and efficacy in water treatment processes. Their ability to degrade harmful microorganisms makes them valuable in maintaining water quality in industrial settings.

Data Table: Comparative Efficacy of Isothiazolone Derivatives

Compound NameApplication AreaMIC (mg/L)Efficacy Against
Methylisothiazolinone + 3(2H)-IsothiazoloneIndustrial Preservative0.00005S. aureus, P. aeruginosa
3(2H)-Isothiazolone (modified)AntiviralVariesH5N1 Virus
5-Chloro-2-methyl-4-isothiazolin-3-oneHousehold Cleaner0.0002C. albicans

Case Studies

  • Study on Antiviral Activity : A study conducted on various isothiazolone derivatives showed that modifications could significantly enhance antiviral activity against the H5N1 virus, with some compounds achieving an EC50 value lower than traditional antiviral agents .
  • Environmental Impact Assessment : An environmental assessment highlighted the effectiveness of isothiazolones in controlling microbial populations in wastewater treatment facilities, indicating their potential role in sustainable practices .

Mechanism of Action

The antimicrobial activity of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is primarily due to its ability to disrupt the cellular processes of microorganisms. The compound targets essential enzymes and proteins, leading to the inhibition of cell wall synthesis, protein synthesis, and DNA replication. The presence of the 5-chloro and 4-ethynylphenylmethyl groups enhances its binding affinity to these molecular targets, making it highly effective against a broad spectrum of microbes.

Comparison with Similar Compounds

Key Structural Variations:

Compound Name Substituents at Position 2 Substituents at Position 5 Key Features
Target Compound (4-Ethynylphenyl)methyl Chlorine Ethynyl group enhances π-conjugation
5-Chloro-2-methyl-3(2H)-isothiazolone (CMIT) Methyl Chlorine Common biocide; hydrolytically unstable at alkaline pH
2-[(4-Chlorophenyl)methyl]-3(2H)-isothiazolone (4-Chlorophenyl)methyl Chlorine Higher lipophilicity vs. methyl derivatives
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone 4-Nitrophenyl Chlorine Nitro group enables enzyme inhibition (e.g., p300)
CMIT/MIT Mixtures Methyl (MIT) + 5-chloro-methyl (CMIT) Chlorine (CMIT) Synergistic biocidal activity
  • Ethynyl vs. Methyl/Chlorophenyl : The ethynyl group in the target compound may improve stability via conjugation or reduce soil mobility compared to CMIT .
  • Nitrophenyl Derivative : Demonstrates divergent applications (enzyme inhibition vs. biocidal), highlighting substituent-driven functionality .

Physicochemical Properties

Property Target Compound CMIT/MIT Mixtures 2-[(4-Chlorophenyl)methyl]- Derivative
Molecular Weight (g/mol) Not reported 264.8 (mixture) ~300 (estimated)
Solubility Likely low (hydrophobic) Water-soluble (formulated) Low (chlorophenyl increases log P)
Stability in Alkaline pH Unknown CMIT degrades rapidly Not reported
  • Hydrolysis : CMIT is prone to hydrolysis at pH > 8, but the ethynyl group may alter this profile .

Stability and Environmental Fate

  • Soil Mobility : CMIT is highly mobile in soils ; bulkier substituents (e.g., ethynylphenyl) may reduce mobility.
  • Combination Use : CMIT/MIT mixtures leverage synergistic effects, whereas the target compound’s standalone use may require higher concentrations .

Biological Activity

3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is a compound belonging to the isothiazolone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential toxicity, and applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name indicates its structure, which includes a chloro group and an ethynylphenyl moiety. The molecular formula is C12H10ClN2OS, with a molar mass of approximately 250.74 g/mol. Its structural features contribute to its reactivity and biological interactions.

Antimicrobial Activity

Isothiazolones are widely recognized for their antimicrobial properties. The specific compound under discussion has been shown to exhibit significant activity against various microbial strains.

Efficacy Against Microorganisms

A study indicated that 5-chloro-2-methyl-3-isothiazolone (MCI) demonstrates effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens are as follows:

MicroorganismMIC (w/w)
Staphylococcus aureus0.0002%
Pseudomonas aeruginosa0.0002%
Aspergillus niger0.00005%
Candida albicans0.00005%

These results highlight the compound's potential as a biocide in industrial and household applications .

Toxicological Profile

While the antimicrobial efficacy is promising, understanding the toxicological profile is crucial for safe application. MCI has been associated with contact sensitization, indicating that it may provoke allergic reactions upon skin contact. Safety data sheets emphasize the need for protective measures when handling the compound due to its potential to cause serious eye damage and skin sensitization .

Case Study 1: Industrial Application

In a case study involving the use of MCI in cosmetic formulations, researchers observed that despite its effectiveness as a preservative, formulations must be carefully balanced to minimize skin irritation risks. The study recommended using lower concentrations to mitigate adverse effects while maintaining antimicrobial efficacy.

Case Study 2: Environmental Impact

Another study evaluated the environmental impact of MCI when released into aquatic systems. The findings indicated that while MCI is effective against microbial populations, it poses risks to non-target aquatic organisms at higher concentrations. This underscores the importance of regulatory measures when using such compounds in consumer products .

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